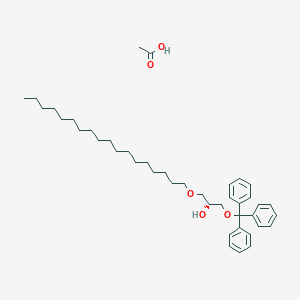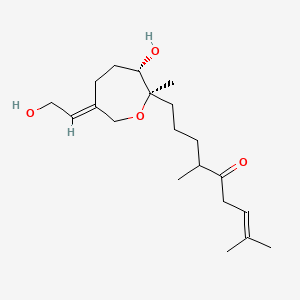
(+-)-Zoapatanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Zoapatanol is a naturally occurring compound found in the leaves of the plant Montanoa tomentosa, commonly known as zoapatle. This compound has been studied for its potential medicinal properties, particularly in traditional medicine for its use in inducing menstruation and labor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Zoapatanol involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions followed by various functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (±)-Zoapatanol may involve the extraction of the compound from Montanoa tomentosa leaves using solvents such as ethanol or methanol. The extract is then purified using techniques like chromatography to isolate (±)-Zoapatanol. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and scalable.
化学反应分析
Types of Reactions
(±)-Zoapatanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (±)-Zoapatanol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学研究应用
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.
Medicine: Explored for its potential use in inducing menstruation and labor, as well as its possible anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of (±)-Zoapatanol involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating hormonal pathways, particularly those involved in the regulation of menstruation and labor. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in these processes.
相似化合物的比较
(±)-Zoapatanol can be compared with other similar compounds, such as:
Estradiol: A natural estrogen hormone with similar effects on the menstrual cycle.
Oxytocin: A hormone that induces labor and has similar uterotonic effects.
Prostaglandins: Compounds that play a role in inducing labor and have similar biological activities.
Uniqueness
What sets (±)-Zoapatanol apart from these compounds is its natural origin from Montanoa tomentosa and its traditional use in herbal medicine. Its unique chemical structure also provides a different mechanism of action and potential therapeutic applications.
Conclusion
(±)-Zoapatanol is a fascinating compound with a rich history in traditional medicine and promising potential in modern scientific research. Its unique properties and diverse applications make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.
属性
CAS 编号 |
75419-15-7 |
|---|---|
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
9-[(2R,3S,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |
InChI |
InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16?,19-,20+/m0/s1 |
InChI 键 |
XRDHAXIOHKTIGF-UKHUEATNSA-N |
手性 SMILES |
CC(CCC[C@@]1([C@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |
规范 SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


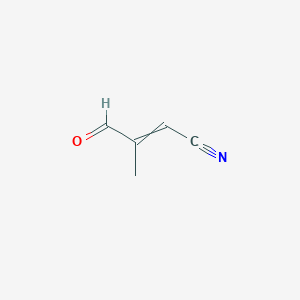
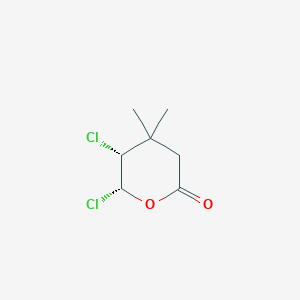
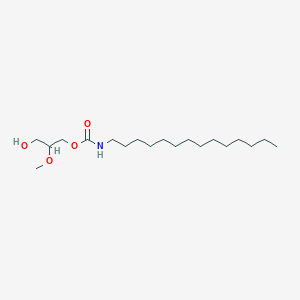
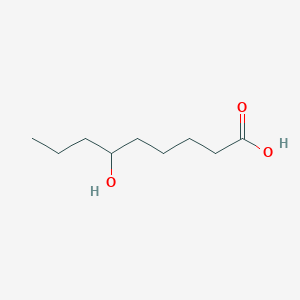

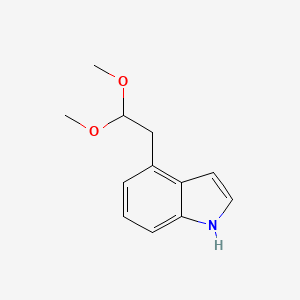
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)





